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Introduction

2,3-Dihydrofuran (C₄H₆O, CAS No. 1191-99-7) is a heterocyclic organic compound and one of

the simplest enol ethers.[1] It exists as a colorless, highly flammable volatile liquid.[1][2] This

compound serves as a versatile reagent and intermediate in various organic syntheses,

including in the preparation of biologically active molecules like antitumor agents and in metal-

catalyzed reactions such as Diels-Alder and cycloaddition reactions.[3] A thorough

understanding of its structural and electronic properties is crucial for its application in research

and drug development. This guide provides an in-depth overview of the key spectroscopic data

for 2,3-dihydrofuran—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS)—offering a core reference for researchers and scientists.

Quantitative Spectroscopic Data
The following sections summarize the essential spectroscopic data for 2,3-dihydrofuran. The

data is presented in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Spectra are typically recorded in a deuterated solvent, such as Chloroform-d

(CDCl₃).

¹H NMR Data
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The proton NMR spectrum of 2,3-dihydrofuran shows three distinct signals corresponding to

the three different proton environments in the molecule.

Chemical Shift (δ) ppm Multiplicity Assignment

~4.95 Triplet H-4 (Olefinic)

~6.29 Triplet H-5 (Olefinic)

~4.29 Triplet H-2 (Aliphatic, -O-CH₂-)

~2.58 Multiplet H-3 (Aliphatic, -C-CH₂-)

Note: Specific chemical shifts can vary slightly based on experimental conditions. Data is

referenced from common spectral databases.[4]

¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments within

the molecule.

Chemical Shift (δ) ppm Assignment

~144.5 C-5 (Olefinic)

~105.7 C-4 (Olefinic)

~71.3 C-2 (Aliphatic, -O-C)

~30.5 C-3 (Aliphatic, -C-C)

Note: Data referenced from common spectral databases.[5]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation.[6]
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium =C-H Stretch (Olefinic)

~2950 - 2850 Strong C-H Stretch (Aliphatic)

~1620 Strong C=C Stretch (Alkene)

~1150 - 1050 Strong C-O-C Stretch (Ether)

Note: Peak positions are approximate. Data is referenced from the NIST Gas Phase IR

Spectrum.[7]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the mass-to-charge

ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight

and structure.[8]

m/z Relative Intensity (%) Assignment

70 ~85 [M]⁺ (Molecular Ion)

42 ~60 [C₃H₆]⁺ or [C₂H₂O]⁺

41 100 [C₃H₅]⁺ (Allyl cation)

39 ~90 [C₃H₃]⁺ (Propargyl cation)

Note: The base peak is at m/z 41. Data is referenced from the NIST Mass Spectrum (Electron

Ionization).[2][8]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a volatile liquid

like 2,3-dihydrofuran.

NMR Spectroscopy Protocol
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Sample Preparation: Accurately weigh 5-20 mg of 2,3-dihydrofuran for ¹H NMR (20-50 mg

for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent

(e.g., CDCl₃) in a clean vial.[9]

Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR

tube to a height of about 4-5 cm.[9] Ensure no solid particles are present.

Cleaning and Capping: Wipe the outside of the NMR tube with a tissue dampened with

ethanol to remove any dust or fingerprints. Cap the tube securely to prevent evaporation.

Data Acquisition: Insert the sample into the NMR spectrometer. The experiment involves

locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize

homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data

using an appropriate pulse sequence.[9]

IR Spectroscopy Protocol (Neat Liquid)
Plate Preparation: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.

Handle them by the edges to avoid moisture contamination.

Sample Application: Place one drop of neat (undiluted) 2,3-dihydrofuran onto the center of

one salt plate.

Sandwiching: Place the second salt plate on top of the first, gently pressing to spread the

liquid into a thin, uniform film between the plates.

Data Acquisition: Place the "sandwich" assembly into the sample holder of the FT-IR

spectrometer and acquire the spectrum.

Cleaning: After analysis, separate the plates, rinse them thoroughly with a dry solvent like

acetone, and return them to the desiccator.

Mass Spectrometry Protocol (GC-MS)
Sample Preparation: Prepare a dilute solution of 2,3-dihydrofuran in a volatile organic

solvent (e.g., dichloromethane or hexane).
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Injection: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph

(GC) inlet. The GC separates the components of the sample based on their boiling points

and interaction with the column's stationary phase.

Ionization: As 2,3-dihydrofuran elutes from the GC column, it enters the ion source of the

Mass Spectrometer (MS). In the source, it is bombarded with high-energy electrons (typically

70 eV), causing it to ionize and fragment (Electron Ionization).

Mass Analysis: The resulting ions (the molecular ion and various fragments) are accelerated

into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-

charge (m/z) ratio.

Detection: A detector records the abundance of each ion, generating a mass spectrum that

plots relative intensity versus m/z.[8]

Visualization of Workflow
The logical flow of spectroscopic analysis, from sample preparation to final data interpretation,

is a critical component of laboratory science.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic analysis of 2,3-dihydrofuran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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